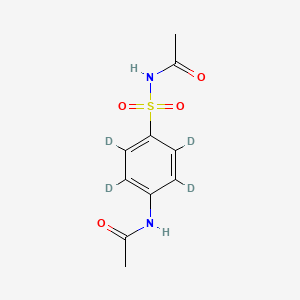
N1,N4-Diacetylsulfanilamide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N4-Diacetylsulfanilamide-d4 is a deuterated form of N1,N4-Diacetylsulfanilamide, which is a sulfonamide compound. This compound is primarily used as an intermediate in the synthesis of Sulfacetamide-d4, an isotope-labeled analog of Sulfacetamide. Sulfacetamide is an antibiotic used for treating skin infections, urinary tract infections, acne, and seborrheic dermatitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-Diacetylsulfanilamide-d4 involves the acetylation of sulfanilamide with acetic anhydride. The reaction typically occurs under reflux conditions, where sulfanilamide is reacted with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction mixture is then purified using techniques like liquid chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Ultrasonic irradiation is also employed in some methods to enhance reaction efficiency and reduce reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
N1,N4-Diacetylsulfanilamide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N1,N4-Diacetylsulfanilamide-d4 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of isotope-labeled compounds for research purposes.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential anti-inflammatory and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of N1,N4-Diacetylsulfanilamide-d4 involves its interaction with bacterial enzymes, inhibiting their function and preventing bacterial growth. The compound targets specific molecular pathways involved in bacterial metabolism, leading to the disruption of essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfacetamide: An antibiotic used for treating bacterial infections.
Sulfanilamide: A parent compound used in the synthesis of various sulfonamide antibiotics.
N1,N4-Diacetylsulfanilamide: The non-deuterated form of N1,N4-Diacetylsulfanilamide-d4.
Uniqueness
This compound is unique due to its deuterated nature, which makes it valuable in isotope-labeled studies. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and pharmacokinetic studies .
Eigenschaften
Molekularformel |
C10H12N2O4S |
|---|---|
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
N-[4-(acetylsulfamoyl)-2,3,5,6-tetradeuteriophenyl]acetamide |
InChI |
InChI=1S/C10H12N2O4S/c1-7(13)11-9-3-5-10(6-4-9)17(15,16)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)/i3D,4D,5D,6D |
InChI-Schlüssel |
YTJJPFRVBNFIBN-LNFUJOGGSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC(=O)C)[2H] |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
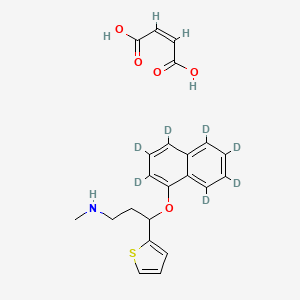
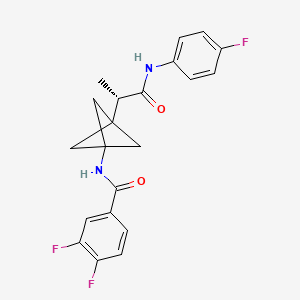
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
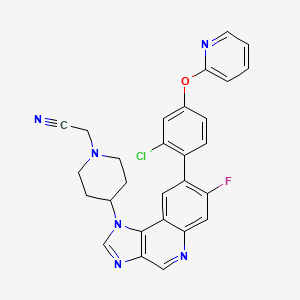
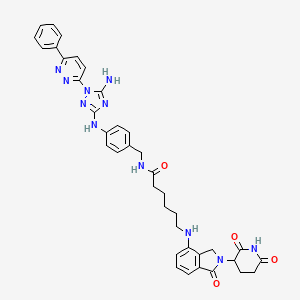
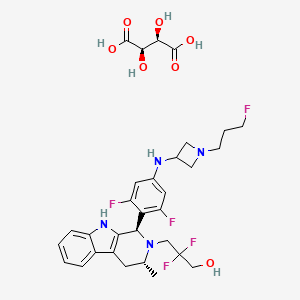
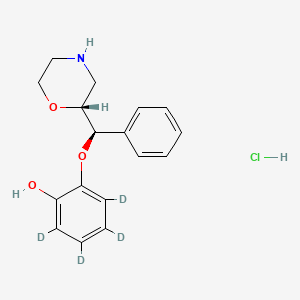
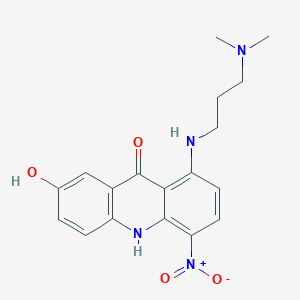
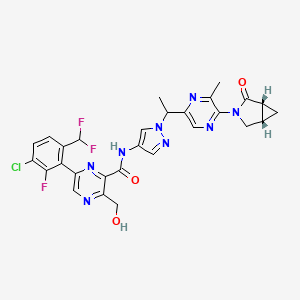
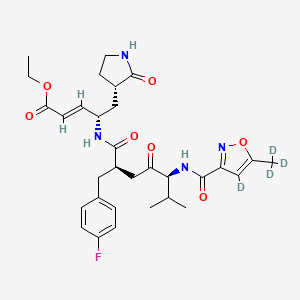
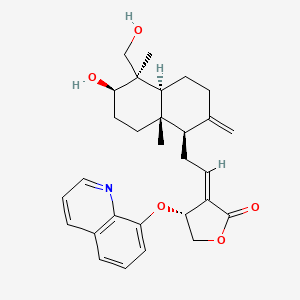
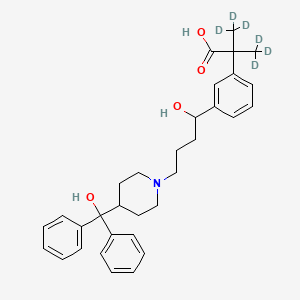
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
